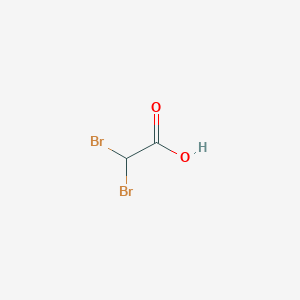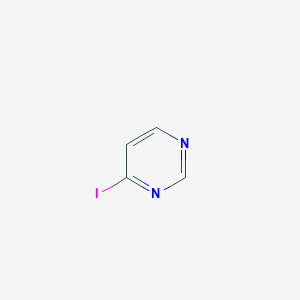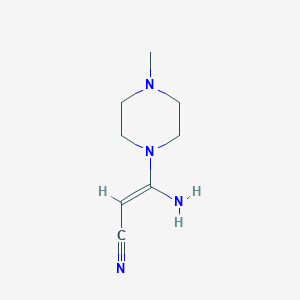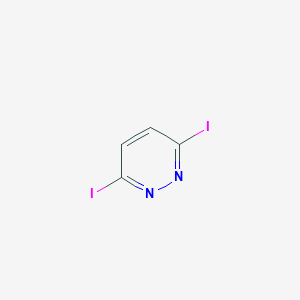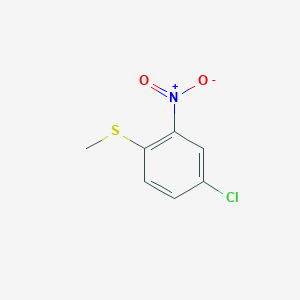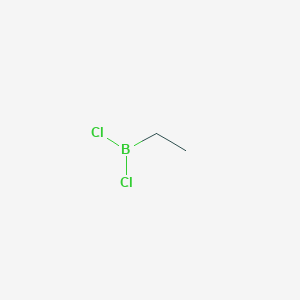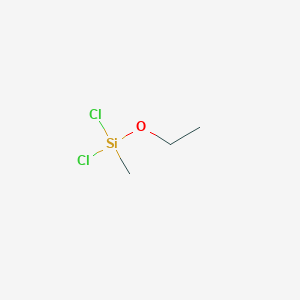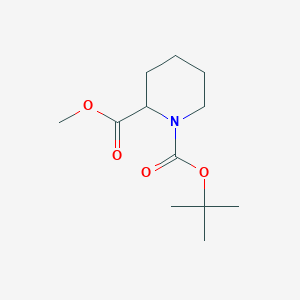
Docusate
描述
准备方法
合成路线和反应条件
十二烷基硫酸钠的合成涉及两步过程:
工业生产方法
在工业生产中,高纯度十二烷基硫酸钠的生产涉及额外的纯化步骤。 磺化反应后,粗产品在醇水体系中结晶,然后溶解于脱水醇中,并在减压下蒸馏,得到无水十二烷基硫酸钠 .
化学反应分析
反应类型
十二烷基硫酸钠主要发生以下类型的反应:
酯化: 如前所述,其合成的第一步涉及酯化。
磺化: 第二步涉及磺化以引入磺酸酯基团。
常用试剂和条件
酯化: 2-乙基己醇、马来酸酐和催化剂(矿物酸或有机酸)。
磺化: 水溶液中的亚硫酸氢钠。
主要产物
科学研究应用
十二烷基硫酸钠在科学研究和工业中具有广泛的应用:
制药: 它被广泛用作治疗便秘的粪便软化剂和泻药.
食品工业: 十二烷基硫酸钠盐用作食品添加剂、乳化剂和分散剂.
化工行业: 它用作各种工业过程中的润湿剂和表面活性剂.
生物学研究: 十二烷基硫酸钠在实验室中用于促进生物样品中水和脂类的吸收.
作用机制
十二烷基硫酸钠作为阴离子表面活性剂,降低了粪便的表面张力。 这使得更多的水和脂肪可以与粪便结合,使其更柔软,更容易通过 . 该化合物在肠道中局部发挥作用,特别是在空肠 . 通过增加粪便中的水分含量,十二烷基硫酸钠有助于缓解便秘带来的不适和压力 .
相似化合物的比较
十二烷基硫酸钠通常与其他粪便软化剂和泻药进行比较:
聚乙二醇 3350(MiraLAX): 与十二烷基硫酸钠不同,聚乙二醇 3350 通过渗透作用将水分保留在粪便中,使其更柔软,更容易通过.
类似化合物的列表
- 聚乙二醇 3350
- 番泻叶
- 比沙可啶
属性
IUPAC Name |
1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSDLXPSAYFUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
128-49-4 (calcium salt), 19149-47-4 (magnesium salt), 30673-56-4 (ammonium salt), 577-11-7 (hydrochloride salt) | |
| Record name | Docusate hydrogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044279 | |
| Record name | Docusate hydrogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Docusate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Recent studies suggest that docusate's mechanism of action is due largely to it's surfactant effect in the intestines, which allow fat and water into the feces to soften the stool. Docusate’s mechanism of action was investigated in 1985 on healthy patients. Docusate was added directly to the jejunum based on calculated concentrations of docusate in the jejunum. At this concentration, there was an increase in secretion of water, sodium, chloride, and potassium as well as a decrease in absorption of glucose and bicarbonate. Based on in vitro data, the authors suggested this effect was due to an increase in intracellular cyclic AMP either directly through docusate or E series prostaglandins. | |
| Record name | Docusate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10041-19-7 | |
| Record name | Dioctyl sulfosuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docusate hydrogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docusate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Docusate hydrogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOCUSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7P27195AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
153-157 | |
| Record name | Docusate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for docusate sodium?
A1: this compound sodium is a surfactant, also known as a wetting agent. It exerts its effect by lowering the surface tension of stool, enabling water and fats to penetrate and soften the fecal mass. [] This facilitates easier passage of stool.
Q2: What is the molecular formula and weight of this compound sodium?
A2: The molecular formula of this compound sodium is C20H37NaO7S. It has a molecular weight of 444.56 g/mol. []
Q3: Does this compound sodium interact with any specific molecular targets in the body?
A3: Unlike many drugs, this compound sodium doesn’t bind to specific receptors or enzymes. Its action is primarily physicochemical, altering the physical properties of stool rather than acting through a specific biochemical pathway. []
Q4: How stable is this compound sodium in different formulations?
A4: The stability of this compound sodium can vary depending on the formulation. Research indicates that the addition of benzoate to solutions containing this compound and an osmotic laxative can increase the stability of the formulation. []
Q5: What is the typical route of administration for this compound sodium?
A5: this compound sodium is typically administered orally, either in capsule or liquid form. [, , ]
Q6: How is this compound sodium absorbed and distributed in the body?
A6: As a surfactant, this compound sodium is not well absorbed from the gastrointestinal tract. This limited absorption contributes to its localized effect on stool in the intestine. []
Q7: How is this compound sodium metabolized and excreted?
A7: this compound sodium undergoes limited metabolism. The majority of the drug is excreted unchanged in the feces. []
Q8: Is this compound sodium effective for preventing or treating constipation?
A8: Despite its widespread use, several studies have questioned the efficacy of this compound sodium in treating constipation.
- Studies on opioid-induced constipation (OIC) have found no significant benefit of this compound sodium compared to placebo or when added to other laxatives like sennosides. [, , , , ]
- Research in older adults found no benefits for constipation when compared with placebo, psyllium, or sennosides. []
- A study in hospitalized patients with cancer found that a sennosides-only protocol was more effective than a protocol combining sennosides and this compound. []
- Research in a postoperative setting after urogynecologic surgery showed no significant reduction in time to first bowel movement when this compound sodium was combined with polyethylene glycol 3350 compared to this compound alone. []
Q9: Is this compound sodium effective as a ceruminolytic agent (for ear wax removal)?
A9: While traditionally used as a ceruminolytic, research on the efficacy of this compound sodium for ear wax removal presents conflicting results.
- One study showed this compound sodium solution to be more effective than triethanolamine polypeptide, particularly in children, in allowing visualization of the tympanic membrane. []
- Conversely, another study found that this compound sodium did not improve visualization compared to saline solution. []
- A study comparing this compound sodium to sodium bicarbonate for cerumen removal found both agents to be similarly effective. []
Q10: Are there any clinical guidelines or recommendations regarding the use of this compound sodium for constipation?
A10: While some guidelines still include this compound sodium in their recommendations for managing constipation, many do not cite strong evidence to support its use. []
Q11: Has this compound sodium been linked to any ototoxicity (hearing damage)?
A11: Studies investigating the ototoxic potential of this compound sodium have produced mixed results.
- A guinea pig study found this compound sodium to be severely ototoxic, leading to significant hearing loss and severe osteitis. []
- Conversely, another study in guinea pigs with perforated tympanic membranes found no evidence of ototoxicity. []
Q12: Are there any novel drug delivery systems being explored for this compound sodium?
A13: While not a primary focus of current research, one study explored the use of this compound sodium as a counterion to create lipophilic salts of metformin. This approach aimed to improve metformin’s solubility and permeability for potential cancer therapy applications. []
Q13: What analytical methods are used to quantify this compound sodium in different matrices?
A13: Several analytical techniques are employed to quantify this compound sodium, including:
- High-performance liquid chromatography (HPLC) is widely used for this compound sodium analysis in various matrices, including soft gelatin capsules. [, ]
- Tandem mass spectrometry (MS/MS), coupled with extraction methods like QuEChERS, enables the detection and quantification of this compound sodium in complex matrices like soil. []
Q14: What are some alternatives to this compound sodium for treating constipation?
A14: Several alternatives to this compound sodium exist for constipation management, including:
- Bulk-forming laxatives: Psyllium is a bulk-forming laxative that has shown greater efficacy compared to this compound in some studies. []
- Stimulant laxatives: Senna, bisacodyl, and sodium picosulfate stimulate intestinal contractions to promote bowel movements. [, , ]
- Osmotic laxatives: Polyethylene glycol 3350, lactulose, and magnesium citrate draw water into the colon to soften stool and induce bowel movements. [, , ]
Q15: What are some areas of ongoing research related to this compound sodium?
A15: Although not a primary focus of current pharmaceutical research, some areas of exploration include:
- Understanding the interaction of this compound sodium with other excipients in drug formulations. For example, research has investigated the impact of the interaction between this compound sodium and the polymer povidone on the dissolution rate of poorly soluble drugs. []
- Investigating the potential use of this compound sodium as a counterion to improve the physicochemical properties and delivery of other drugs. This approach has been explored with metformin for cancer therapy. []
- Developing and validating sensitive analytical methods to detect and quantify this compound in various matrices, such as soil, for environmental monitoring purposes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



